N-Ethyl-3-(4-methyl-1-piperidinyl)-1-propanamine
CAS No.: 1040690-68-3
Cat. No.: VC2623357
Molecular Formula: C11H24N2
Molecular Weight: 184.32 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1040690-68-3 |
---|---|
Molecular Formula | C11H24N2 |
Molecular Weight | 184.32 g/mol |
IUPAC Name | N-ethyl-3-(4-methylpiperidin-1-yl)propan-1-amine |
Standard InChI | InChI=1S/C11H24N2/c1-3-12-7-4-8-13-9-5-11(2)6-10-13/h11-12H,3-10H2,1-2H3 |
Standard InChI Key | TZQWHHGMSDUZAJ-UHFFFAOYSA-N |
SMILES | CCNCCCN1CCC(CC1)C |
Canonical SMILES | CCNCCCN1CCC(CC1)C |
Introduction
Chemical Identity and Structure
Basic Information
N-Ethyl-3-(4-methyl-1-piperidinyl)-1-propanamine is a secondary amine with the molecular formula C₁₁H₂₄N₂. The compound has a CAS registry number of 1040690-68-3, which serves as its unique identifier in chemical databases . It is also known by the synonym "1-Piperidinepropanamine, N-ethyl-4-methyl-" in some chemical catalogs and reference materials .
The molecular structure features a piperidine ring with a methyl group at the 4-position, connected to a propyl chain that terminates with an ethylamine group. This arrangement creates both tertiary (within the ring structure) and secondary amine functionalities within the same molecule.
Chemical Identity Parameters
The following table summarizes the key identity parameters of the compound:
Parameter | Value |
---|---|
Chemical Name | N-Ethyl-3-(4-methyl-1-piperidinyl)-1-propanamine |
CAS Number | 1040690-68-3 |
Molecular Formula | C₁₁H₂₄N₂ |
Molecular Weight | 184.322 g/mol |
Exact Mass | 184.19400 |
MDL Number | MFCD10687335 |
Physical and Chemical Properties
Physical Properties
The physical properties of N-Ethyl-3-(4-methyl-1-piperidinyl)-1-propanamine provide insight into its behavior under various conditions. Many of these properties are predicted values rather than experimentally determined measurements, as noted in the available data:
Chemical Properties
The chemical properties of this compound are characterized by the following parameters:
Property | Value | Significance |
---|---|---|
LogP | 2.04670 | Measure of lipophilicity/hydrophobicity |
PSA (Polar Surface Area) | 15.27000 | Indicator of membrane permeability |
These chemical properties suggest that N-Ethyl-3-(4-methyl-1-piperidinyl)-1-propanamine has moderate lipophilicity, which influences its solubility profile and potential membrane permeability in biological systems.
Applications and Uses
Hazard Type | Classification |
---|---|
Hazard Symbols | Xi - Irritant |
Hazard Class | IRRITANT |
Storage Recommendation | Room Temperature |
Sensitivity | Irritant |
Supplier | Package Size | Price (USD) |
---|---|---|
Matrix Scientific (via VWR) | 500mg | 306.15 |
This relatively high price per gram suggests the compound is currently produced in limited quantities primarily for research purposes.
Regulatory Aspect | Value |
---|---|
HS Code | 2933399090 |
VAT | 17.0% |
Tax Rebate Rate | 13.0% |
MFN Tariff | 6.5% |
General Tariff | 20.0% |
Comparative Analysis
Comparison with Similar Compounds
It is instructive to compare N-Ethyl-3-(4-methyl-1-piperidinyl)-1-propanamine with structurally similar compounds, such as N-Methyl-3-(1-piperidinyl)-1-propanamine:
Property | N-Ethyl-3-(4-methyl-1-piperidinyl)-1-propanamine | N-Methyl-3-(1-piperidinyl)-1-propanamine |
---|---|---|
CAS Number | 1040690-68-3 | 86010-41-5 |
Molecular Formula | C₁₁H₂₄N₂ | C₉H₂₀N₂ |
Molecular Weight | 184.322 g/mol | 156.268 g/mol |
Boiling Point | 244.7±8.0 °C (Predicted) | 216.1±8.0 °C at 760 mmHg |
LogP | 2.04670 | 1.20 |
Flash Point | Not available | 73.1±9.4 °C |
Density | 0.863±0.06 g/cm³ (Predicted) | 0.9±0.1 g/cm³ |
The principal structural differences include:
-
The presence of a methyl group at the 4-position of the piperidine ring in N-Ethyl-3-(4-methyl-1-piperidinyl)-1-propanamine
-
An ethyl group attached to the terminal amine in N-Ethyl-3-(4-methyl-1-piperidinyl)-1-propanamine versus a methyl group in the comparison compound
These differences result in the target compound having:
-
Higher molecular weight
-
Greater lipophilicity (higher LogP)
-
Higher predicted boiling point
Structure-Property Relationships
The additional methyl and ethyl groups in N-Ethyl-3-(4-methyl-1-piperidinyl)-1-propanamine contribute to its increased hydrophobicity compared to less substituted analogs. The additional carbon atoms increase the molecular weight and affect intermolecular forces, explaining the higher predicted boiling point.
These structural features may offer advantages in certain applications:
-
Enhanced membrane permeability due to increased lipophilicity
-
Different steric considerations in catalyst applications
-
Additional sites for potential functionalization in synthetic chemistry
Synthesis and Production
Production Challenges
Based on its relatively high commercial price and specialized nature, production challenges might include:
-
Multi-step synthesis requiring purification at each stage
-
Potential for side reactions due to multiple reactive nitrogen centers
-
Specialized handling requirements due to its irritant properties
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume